molecular formula C62H100O37 B3320229 Rebaudioside O CAS No. 1220616-48-7

Rebaudioside O

Cat. No.: B3320229
CAS No.: 1220616-48-7
M. Wt: 1437.4 g/mol
InChI Key: KTOQMKFUTRIEQB-GXSUQLSCSA-N
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Description

Rebaudioside O is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be up to 300 times sweeter than sucrose. This compound is one of the many glycosides found in stevia leaves, and it has gained attention for its potential use as a non-caloric sweetener in various food and beverage products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rebaudioside O involves the glycosylation of steviol, the aglycone part of steviol glycosides. The process typically includes the stepwise addition of glucose molecules to the steviol backbone. This can be achieved through enzymatic or chemical glycosylation methods. Enzymatic methods often use glycosyltransferases, which transfer glucose units from donor molecules to steviol .

Industrial Production Methods: Industrial production of this compound generally involves extraction from Stevia rebaudiana leaves followed by purification. The extraction process includes steps such as water or ethanol extraction, filtration, and crystallization. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are used to achieve high purity levels of this compound .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of this compound, each with distinct sweetness profiles and stability characteristics .

Scientific Research Applications

Rebaudioside O has a wide range of scientific research applications:

Mechanism of Action

Rebaudioside O exerts its effects primarily through interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2 and T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, it may influence metabolic pathways by interacting with gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism .

Comparison with Similar Compounds

  • Stevioside
  • Rebaudioside A
  • Rebaudioside C
  • Rebaudioside D
  • Rebaudioside M
  • Dulcoside A

Comparison: Rebaudioside O is unique among steviol glycosides due to its specific glycosylation pattern, which influences its sweetness intensity and sensory profile. Compared to Rebaudioside A, this compound has a different arrangement of glucose units, which can result in a distinct taste profile with potentially less bitterness and aftertaste .

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQMKFUTRIEQB-GXSUQLSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H100O37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317449
Record name Rebaudioside O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220616-48-7
Record name Rebaudioside O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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